molecular formula C10H18NO3+ B15159536 3-Carboxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium CAS No. 673460-59-8

3-Carboxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium

Cat. No.: B15159536
CAS No.: 673460-59-8
M. Wt: 200.25 g/mol
InChI Key: DJQYEUSOWZMCOE-UHFFFAOYSA-O
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Description

3-Carboxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium is a stable nitroxide radical compound. It is known for its applications in various fields, including chemistry, biology, and materials science. This compound is characterized by its unique structure, which includes a piperidine ring with four methyl groups and a carboxyl group, making it highly stable and resistant to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carboxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium typically involves the oxidation of 2,2,6,6-tetramethylpiperidine. One common method is the use of oxidizing agents such as sodium hypochlorite or hydrogen peroxide in the presence of a catalyst like sodium bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired nitroxide radical.

Industrial Production Methods

Industrial production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity. The process is optimized to minimize by-products and ensure the stability of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Carboxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form different derivatives.

    Reduction: The nitroxide radical can be reduced to its corresponding hydroxylamine.

    Substitution: The carboxyl group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite, hydrogen peroxide, and sodium bromide.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Alcohols or amines in the presence of a catalyst.

Major Products

    Oxidation: Various oxidized derivatives.

    Reduction: Hydroxylamine derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

3-Carboxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium is widely used in scientific research due to its stability and unique properties. Some of its applications include:

    Chemistry: Used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study free radicals and reaction mechanisms.

    Biology: Employed in the study of oxidative stress and cellular metabolism.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Carboxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium involves its ability to act as a stable free radical. It interacts with other radicals and reactive species, thereby stabilizing them and preventing unwanted side reactions. This property makes it valuable in various applications, including as a spin label in EPR spectroscopy.

Comparison with Similar Compounds

Similar Compounds

  • 4-Carboxy-2,2,6,6-tetramethylpiperidine 1-oxyl
  • 2,2,6,6-Tetramethylpiperidine 1-oxyl

Uniqueness

3-Carboxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium is unique due to its specific structure, which provides enhanced stability and reactivity compared to other similar compounds. Its carboxyl group allows for additional functionalization, making it versatile for various applications.

Properties

CAS No.

673460-59-8

Molecular Formula

C10H18NO3+

Molecular Weight

200.25 g/mol

IUPAC Name

2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-3-carboxylic acid

InChI

InChI=1S/C10H17NO3/c1-9(2)6-5-7(8(12)13)10(3,4)11(9)14/h7H,5-6H2,1-4H3/p+1

InChI Key

DJQYEUSOWZMCOE-UHFFFAOYSA-O

Canonical SMILES

CC1(CCC(C([N+]1=O)(C)C)C(=O)O)C

Origin of Product

United States

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